

Application Note: ^1H and ^{13}C NMR Spectral Assignment for 2-Nonadecanone

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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignments for **2-Nonadecanone**. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

2-Nonadecanone is a long-chain saturated ketone. The structural elucidation and confirmation of such molecules are crucial in various fields, including natural product chemistry, materials science, and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note presents the predicted ^1H and ^{13}C NMR spectral data for **2-Nonadecanone** and a protocol for acquiring such data.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-Nonadecanone**. These predictions are based on established chemical shift values for long-chain ketones and spectral data of analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 1: Predicted ^1H NMR Spectral Data for **2-Nonadecanone** (Solvent: CDCl_3 , 400 MHz)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1	2.13	s	3H	-
3	2.41	t	2H	7.4
4	1.56	p	2H	7.4
5-17	1.25	br s	26H	-
18	1.25	m	2H	-
19	0.88	t	3H	6.8

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Nonadecanone** (Solvent: CDCl_3 , 100 MHz)

Atom Number	Chemical Shift (δ , ppm)
1	29.8
2	209.3
3	43.9
4	24.0
5	29.4
6-16	29.7 (multiple signals)
17	31.9
18	22.7
19	14.1

Experimental Protocols

This section outlines the methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **2-Nonadecanone**.

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **2-Nonadecanone**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C). However, modern spectrometers can reference the spectrum to the residual solvent signal (for CDCl_3 : $\delta\text{H} \approx 7.26$ ppm, $\delta\text{C} \approx 77.16$ ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

^1H NMR Acquisition:

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- **Spectral Width:** -2 to 12 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 8-16 scans are typically sufficient for a sample of this concentration.
- **Temperature:** 298 K.

^{13}C NMR Acquisition:

- **Pulse Program:** Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.

3.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or to the TMS signal ($\delta = 0.00$ ppm).
- Integration (^1H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

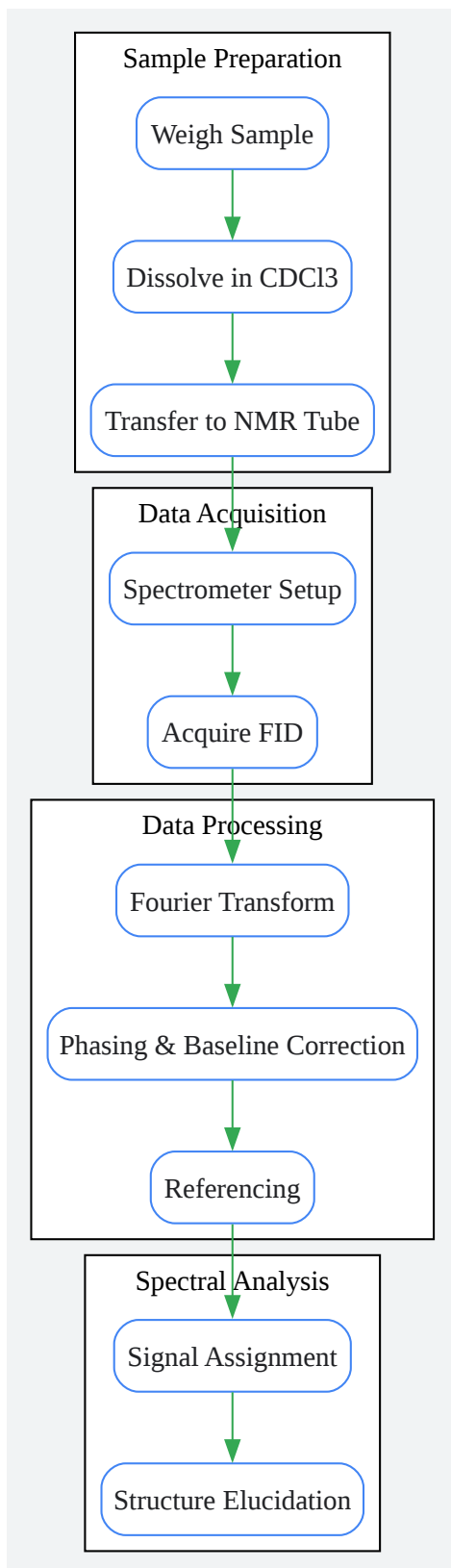
4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **2-Nonadecanone** with atoms numbered for unambiguous assignment of NMR signals.

Caption: Chemical structure of **2-Nonadecanone** with atom numbering for NMR assignments.

4.2. NMR Analysis Workflow

The diagram below outlines the general workflow for NMR spectral acquisition and analysis.



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

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